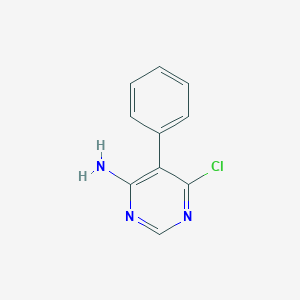

6-Chloro-5-phenylpyrimidin-4-amine

Beschreibung

6-Chloro-5-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at position 6, a phenyl group at position 5, and an amine group at position 2. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions. This compound’s structure allows for modifications at the 2-, 4-, 5-, and 6-positions, enabling tailored physicochemical and biological properties .

Eigenschaften

CAS-Nummer |

3974-20-7 |

|---|---|

Molekularformel |

C10H8ClN3 |

Molekulargewicht |

205.64 g/mol |

IUPAC-Name |

6-chloro-5-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C10H8ClN3/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |

InChI-Schlüssel |

SLTKLMFYACILQM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(N=CN=C2Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Chlor-5-phenylpyrimidin-4-amin beinhaltet typischerweise die Chlorierung von 5-Phenylpyrimidin-4-amin. Eine gängige Methode umfasst die Verwendung von Vilsmeier-Haack-Arnold-Reagenz, gefolgt von einer sofortigen Deprotektion der (Dimethylamino)methylen-Schutzgruppen . Ein anderer Ansatz beinhaltet die Oxidation von 6-Methylpyrimidyl-2,4(1H,3H)-dion, gefolgt von einer Wasserstoffchlorierung an der 5-Position .

Industrielle Produktionsmethoden

Für die industrielle Produktion wird die Methode mit 6-Methylpyrimidyl-2,4(1H,3H)-dion als Ausgangsmaterial bevorzugt, da sie einfach, stabil und mit hoher Ausbeute ist. Diese Methode eignet sich für die großtechnische Produktion und beinhaltet Oxidations-, Chlorierungs- und Kondensationsschritte .

Analyse Chemischer Reaktionen

Reaktionstypen

6-Chlor-5-phenylpyrimidin-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom an der 6-Position kann durch verschiedene Nucleophile substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen Oxidation und Reduktion erfahren.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie tert-Butyl-N-(3-Aminophenyl)carbamate können für Substitutionsreaktionen verwendet werden.

Oxidation und Reduktion: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid, während Reduktionsmittel Natriumborhydrid umfassen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Pyrimidinderivate ergeben, während Oxidation und Reduktion die funktionellen Gruppen am Pyrimidinring modifizieren können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 6-Chlor-5-phenylpyrimidin-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es die Aktivität von Cyclin-abhängigen Kinasen (CDKs) hemmen, die eine entscheidende Rolle bei der Regulation des Zellzyklus spielen. Darüber hinaus kann es entzündungshemmende Wirkungen ausüben, indem es die Aktivität von Enzymen wie COX-1 und COX-2 hemmt und so die Produktion von Prostaglandin E2 reduziert.

Wirkmechanismus

The mechanism of action of 6-Chloro-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, it may exert anti-inflammatory effects by inhibiting the activity of enzymes such as COX-1 and COX-2, thereby reducing the production of prostaglandin E2 .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Physical and Chemical Properties

The substitution pattern on the pyrimidine ring significantly influences molecular properties. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Comparison and Key Properties

Key Observations:

- Electron-Withdrawing Groups (e.g., NO₂, Cl): The nitro group in 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine increases electrophilicity at the 5-position, making it a precursor for diamine synthesis .

- Methoxy vs. Chlorine : The methoxy group in 4-chloro-6-methoxy-2-methylpyrimidin-5-amine improves water solubility compared to chloro-substituted analogues, which are typically more lipophilic .

Structural and Crystallographic Differences

Crystal structures of pyrimidine derivatives reveal how substituents influence intermolecular interactions:

Table 2: Hydrogen Bonding and Crystal Packing

Key Observations:

- Fluorine Substituents : Fluorophenyl groups (e.g., in ) participate in C–H···F interactions, stabilizing crystal lattices.

- Ethoxy Groups : Ethoxy substituents facilitate C–H···O hydrogen bonds, contributing to dimer formation .

- Chlorine vs. Methyl : Chlorine’s electronegativity promotes stronger N–H···N bonds compared to methyl groups, affecting solubility and melting points .

Key Observations:

Biologische Aktivität

6-Chloro-5-phenylpyrimidin-4-amine (C10H8ClN3) is a pyrimidine derivative that has garnered attention for its potential biological activities, including anticancer and anti-inflammatory properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H8ClN3

- SMILES : C1=CC=C(C=C1)C2=C(N=CN=C2Cl)N

- InChI : InChI=1S/C10H8ClN3/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

- Anticancer Activity :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Efficacy

A recent investigation into the cytotoxicity of 6-Chloro derivatives revealed that modifications in the pyrimidine structure significantly enhanced their anticancer properties. For instance, a derivative demonstrated an IC50 value of 53.02 µM against AGS cells, indicating promising potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory capabilities of pyrimidine derivatives similar to this compound. The findings suggested that these compounds could effectively suppress COX-2 activity with IC50 values around 0.04 μmol, suggesting their potential as therapeutic agents in managing inflammation .

Data Tables

| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | AGS | 53.02 | |

| Anti-inflammatory | COX-2 | 0.04 |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of electron-withdrawing groups like chlorine at specific positions on the pyrimidine ring enhances biological activity. The modification of substituents can lead to improved potency against cancer cells and inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.